(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

Description

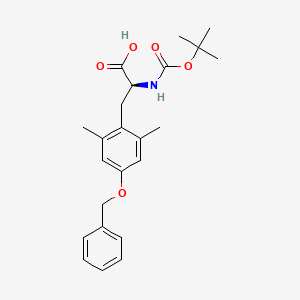

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-15-11-18(28-14-17-9-7-6-8-10-17)12-16(2)19(15)13-20(21(25)26)24-22(27)29-23(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHUBXYIEQFLGO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654287 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945669-52-3 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945669-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Sterically Hindered Amino Acids

An In-depth Technical Guide to (S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine: A Cornerstone for Advanced Peptide Synthesis

In the landscape of peptide chemistry and drug discovery, the rational design of peptide analogs with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids are critical tools in this endeavor, offering novel side-chain functionalities and conformational constraints. Among these, this compound stands out as a highly valuable building block. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone and modulate interactions with biological targets.

This modification has proven particularly effective in the field of opioid receptor ligands, where replacing the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) often leads to a dramatic increase in affinity and efficacy, particularly at the mu-opioid receptor (MOR).[1][2] The compound is also a key building block for mixed mu-delta opioid ligands like Eluxadoline, a treatment for irritable bowel syndrome.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. As a fully protected derivative, with the α-amino group masked by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl protected by a benzyl (Bzl) group, it is perfectly suited for incorporation into peptide sequences using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3] We will explore its physicochemical characteristics, provide detailed experimental protocols for its synthesis and use, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The precise identity and purity of this compound are foundational to its successful application. The data below are compiled from reliable chemical supplier databases and peer-reviewed literature.

Structural and General Data

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid | [4][5] |

| CAS Number | 945669-52-3 | [4][6] |

| Molecular Formula | C₂₃H₂₉NO₅ | [4][6] |

| Molecular Weight | 399.49 g/mol | [4][5] |

| MDL Number | MFCD05863883 | [4][6] |

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical and Safety Data

| Property | Value | Reference(s) |

| Appearance | White to Yellow Solid | [4] |

| Purity | Typically ≥96% | [4] |

| Storage | Room temperature, store in a dry place | [4] |

| Safety Information | Details | Reference(s) |

| Signal Word | Warning | [4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of this unnatural amino acid is a multi-step process that requires careful control of reaction conditions. While various synthetic routes exist for the core 2',6'-dimethyl-L-tyrosine (Dmt) structure, we present a robust and modern approach based on a microwave-assisted Negishi coupling, followed by a standard benzylation reaction.[1][2]

Synthetic Workflow

The overall strategy involves three key stages:

-

Preparation of the Organozinc Reagent: Starting from Boc-L-iodophenylalanine methyl ester.

-

Negishi Cross-Coupling: Reaction of the organozinc intermediate with an appropriate substituted phenol to form the dimethylated tyrosine core.

-

Saponification and Benzylation: Hydrolysis of the methyl ester followed by protection of the phenolic hydroxyl group.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from the expedient synthesis of the Dmt core developed by Reid et al.[1], followed by a standard benzylation procedure.[7]

Step 1: Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester (2a)

-

To a dry reaction vessel, add Zinc dust and a catalytic amount of iodine (I₂).

-

Add a solution of Boc-L-iodophenylalanine methyl ester (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture vigorously.

-

Once the organozinc reagent has formed (indicated by a color change), quickly add the palladium catalyst Pd₂(dba)₃ (0.05 eq.), the ligand SPhos (0.1 eq.), and 3,5-dimethyl-4-iodophenol (1.2 eq.).

-

Seal the vessel and place it in a microwave reactor. Irradiate at 110 °C for 2 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

-

Wash the organic layer with saturated sodium thiosulfate, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired methyl ester.

Step 2: Saponification to Boc-2',6'-dimethyl-L-tyrosine (3a)

-

Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Add Lithium Hydroxide (LiOH, ~5 equivalents) and stir the solution at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 3-4 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the carboxylic acid, which is often used without further purification.

Step 3: O-Benzylation

-

Dissolve the Boc-2',6'-dimethyl-L-tyrosine from Step 2 (1 eq.) in methanol.

-

Add sodium methoxide solution (2.1 eq.) followed by benzyl bromide (1.4 eq.).[7]

-

Stir the mixture at 40 °C for 3-5 hours, monitoring by TLC.

-

Upon completion, add water and neutralize with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR Assignment | Expected Shift (δ, ppm) | ¹³C NMR Assignment | Expected Shift (δ, ppm) |

| -C(CH₃ )₃ (Boc) | ~1.42 (s, 9H) | C =O (Carboxyl) | ~176.0 |

| -CH₃ (Aromatic) | ~2.20 (s, 6H) | C =O (Boc) | ~155.5 |

| β-CH₂ | ~3.05 (m, 2H) | Aromatic Quaternary | ~155.0, ~138.0, ~137.0 |

| α-CH | ~4.55 (m, 1H) | Aromatic C H | ~130.5, ~128.6, ~128.0, ~127.5 |

| NH (Amide) | ~5.00 (d, 1H) | C (CH₃)₃ (Boc) | ~80.2 |

| -O-CH₂ -Ph (Benzyl) | ~5.05 (s, 2H) | -O-C H₂-Ph (Benzyl) | ~70.0 |

| Aromatic H | 6.80 - 7.45 (m, 7H) | α-C H | ~54.0 |

| COOH | ~10-12 (br s, 1H) | β-C H₂ | ~37.0 |

| C (CH₃)₃ (Boc) | ~28.3 | ||

| -C H₃ (Aromatic) | ~19.5 |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS, specifically using the Boc/Bzl protection strategy. This method, pioneered by Merrifield, relies on differential acid lability for deprotection steps.[10]

The Boc/Bzl Strategy

-

Nα-Protection (Temporary): The Boc group is used for the temporary protection of the α-amino group. It is stable to the coupling conditions but is readily cleaved by moderate acids, such as 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]

-

Side-Chain Protection (Permanent): The Benzyl (Bzl) group protecting the phenolic hydroxyl is stable to the repetitive TFA treatments used to remove the Boc group. It requires a much stronger acid, typically anhydrous Hydrogen Fluoride (HF), for cleavage during the final step of releasing the completed peptide from the resin.[10] This differential lability is the cornerstone of the strategy.

Boc-SPPS Cycle Workflow

The incorporation of the amino acid into a growing peptide chain on a solid support follows a well-defined cycle.

Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.

Experimental Protocol: Coupling Cycle

This protocol outlines a single manual coupling cycle for adding this compound to a peptide-resin.[10][11]

Assumptions: The synthesis starts with a deprotected amino group on the resin-bound peptide chain (H₂N-peptide-resin).

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (0.98 eq. relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to the amino acid) to the solution and allow it to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the vessel containing the washed and neutralized peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the reaction solution.

-

Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x).

-

-

Deprotection (for the next cycle):

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Nα-Boc group.

-

Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to prepare for the next coupling cycle.[11]

-

Safety and Handling

As a fine chemical, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and powerful tool for the modern peptide chemist. Its unique sterically hindered structure provides a means to enforce specific peptide conformations, leading to analogs with superior biological activity. As a fully protected derivative tailored for the robust Boc/Bzl SPPS strategy, it offers a reliable pathway for incorporation into complex peptide targets. Understanding its chemical properties, synthesis, and proper application is key to unlocking its full potential in the design and development of next-generation peptide therapeutics.

References

- 1. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. This compound | 945669-52-3 [sigmaaldrich.com]

- 5. This compound | 945669-52-3 [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 7. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Dmt-OH

Introduction: The Significance of Boc-Dmt-OH in Modern Drug Discovery

(S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, commonly known as Boc-Dmt-OH, is a non-canonical amino acid of significant interest in medicinal chemistry and peptide-based drug development.[1][] Its unique structure, featuring a sterically hindered dimethylated tyrosine residue, imparts valuable properties to peptides, including enhanced stability against enzymatic degradation and improved receptor binding affinity and selectivity.[3] Notably, Boc-Dmt-OH is a crucial building block in the synthesis of potent and selective opioid receptor ligands, where it often replaces tyrosine to modulate pharmacological activity.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Boc-Dmt-OH. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale and practical insights to ensure successful and reproducible outcomes.

PART 1: A Strategic Approach to the Synthesis of Boc-Dmt-OH

The synthesis of Boc-Dmt-OH presents a unique challenge: the construction of a sterically hindered C(sp²)-C(sp³) bond between the dimethylphenyl ring and the alanine backbone. While several synthetic routes exist, a highly efficient and robust strategy involves a microwave-assisted Negishi cross-coupling reaction.[3] This approach is favored for its high reactivity, functional group tolerance under mild conditions, and its ability to overcome the steric hindrance that can limit other cross-coupling methods.[4][5]

The overall synthetic workflow is a three-step process, which will be detailed in the subsequent sections:

-

Synthesis of the Iodoalanine Precursor: Preparation of Boc-L-β-iodoalanine methyl ester from commercially available Boc-L-serine methyl ester.

-

Microwave-Assisted Negishi Coupling: The key C-C bond formation between the iodoalanine precursor and an organozinc reagent derived from 3,5-dimethyl-4-iodophenol.

-

Saponification: Hydrolysis of the methyl ester to yield the final Boc-Dmt-OH product.

Caption: Overall workflow for the synthesis of Boc-Dmt-OH.

Experimental Protocol: Synthesis

Materials and Reagents:

-

Boc-L-Ser-OMe (N-tert-butoxycarbonyl-L-serine methyl ester)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Zinc dust

-

3,5-Dimethyl-4-iodophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Step 1: Synthesis of Boc-L-β-iodoalanine methyl ester

This initial step converts the hydroxyl group of Boc-L-serine methyl ester into an iodide, a good leaving group for the subsequent Negishi coupling. The Appel reaction conditions are well-suited for this transformation.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PPh₃ (1.1 eq) and imidazole (1.1 eq).

-

Add anhydrous DCM and stir until all solids dissolve.

-

Add I₂ (1.3 eq) portion-wise and stir for 5 minutes. The solution will turn dark brown.

-

In a separate flask, dissolve Boc-L-Ser-OMe (1.0 eq) in anhydrous DCM.

-

Add the Boc-L-Ser-OMe solution dropwise to the reaction mixture.

-

Stir at room temperature for 4 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the iodoalanine precursor as a colorless oil.

Step 2: Microwave-Assisted Negishi Coupling to form Boc-Dmt-OMe

This is the critical bond-forming step. The use of microwave irradiation significantly accelerates the reaction, which is often sluggish for sterically hindered substrates under conventional heating.[3] The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high yields.[6]

-

Activate zinc dust (excess) by stirring with a catalytic amount of I₂ in anhydrous DMF for 10 minutes in a microwave-safe reaction vessel.

-

To this suspension, add the Boc-L-β-iodoalanine methyl ester (1.0 eq) dissolved in DMF.

-

Quickly add Pd₂(dba)₃ (0.05 eq), SPhos (0.10 eq), and 3,5-dimethyl-4-iodophenol (1.3 eq).

-

Seal the vessel and place it in a microwave reactor. Irradiate at 110°C for 2 hours.

-

After cooling, filter the reaction mixture through a pad of Celite to remove zinc and catalyst residues.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexanes/EtOAc gradient) to obtain Boc-Dmt-OMe.

Step 3: Saponification to Boc-Dmt-OH

The final step is a straightforward hydrolysis of the methyl ester to the carboxylic acid.

-

Dissolve the purified Boc-Dmt-OMe (1.0 eq) in a mixture of THF and water.

-

Add LiOH (5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Dmt-OH as a white solid.

| Step | Product | Typical Yield | Key Considerations |

| 1 | Boc-L-β-iodoalanine methyl ester | 75-85% | Ensure anhydrous conditions to prevent side reactions. |

| 2 | Boc-Dmt-OMe | 50-60% | Use of microwave is critical for good yield. Efficient stirring of the zinc suspension is important. |

| 3 | Boc-Dmt-OH | >90% | Avoid strong basic conditions for extended periods to minimize potential racemization. |

PART 2: Comprehensive Characterization of Boc-Dmt-OH

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Boc-Dmt-OH. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the Boc group, the amino acid backbone, and the dimethylphenyl ring.

-

δ ~ 6.8-7.0 ppm (s, 2H): Aromatic protons on the phenyl ring.

-

δ ~ 5.0-5.2 ppm (d, 1H): NH proton of the Boc-protected amine.

-

δ ~ 4.5-4.7 ppm (m, 1H): α-proton (CH) of the amino acid.

-

δ ~ 3.0-3.3 ppm (m, 2H): β-protons (CH₂) of the amino acid.

-

δ ~ 2.2-2.3 ppm (s, 6H): Methyl protons on the phenyl ring.

-

δ ~ 1.4 ppm (s, 9H): tert-butyl protons of the Boc group.[7]

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will complement the proton data.

-

δ ~ 175-177 ppm: Carboxylic acid carbon (COOH).

-

δ ~ 155-156 ppm: Carbonyl carbon of the Boc group.

-

δ ~ 153-155 ppm: Phenolic carbon (C-OH).

-

δ ~ 130-135 ppm: Aromatic carbons.

-

δ ~ 80 ppm: Quaternary carbon of the Boc group.

-

δ ~ 54-56 ppm: α-carbon.

-

δ ~ 37-39 ppm: β-carbon.

-

δ ~ 28 ppm: tert-butyl methyl carbons.

-

δ ~ 20-22 ppm: Aromatic methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this type of molecule.

-

Expected Mass: The calculated monoisotopic mass of Boc-Dmt-OH (C₁₆H₂₃NO₅) is 309.1576 g/mol .

-

ESI-MS (Positive Ion Mode): Expect to observe the protonated molecule [M+H]⁺ at m/z 310.16, the sodium adduct [M+Na]⁺ at m/z 332.14, and the potassium adduct [M+K]⁺ at m/z 348.12.

-

Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is characteristic of Boc-protected amino acids. Key neutral losses include:

-

Loss of isobutylene (-56 Da): A primary fragmentation pathway of the Boc group, leading to an ion at m/z 254.10.[8]

-

Loss of the entire Boc group (-100 Da): Resulting in an ion corresponding to the free amino acid at m/z 210.11.

-

Loss of CO₂ (-44 Da) from the Boc-deprotected fragment: A subsequent fragmentation leading to an ion at m/z 210.11 -> 166.12.[9]

-

Caption: Key fragmentation pathways of Boc-Dmt-OH in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product. A high-purity product (>98%) is crucial for applications like peptide synthesis.[10]

Recommended HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of ACN and water to a concentration of approximately 1 mg/mL.[1]

Expected Results: A successful synthesis will yield a single major peak in the chromatogram. The retention time will depend on the specific HPLC system and gradient, but due to its hydrophobicity, Boc-Dmt-OH will elute later than more polar starting materials like Boc-Ser-OMe. The purity can be calculated from the peak area percentage.

Expert Insights and Troubleshooting

-

Causality in Synthesis: The Negishi coupling's success hinges on the effective formation of the organozinc reagent and the choice of a ligand that promotes the reductive elimination of the sterically demanding product. SPhos is particularly effective as its bulk and electron-donating properties stabilize the palladium center and facilitate the final C-C bond formation.[6]

-

Self-Validating Protocols: Each step includes a purification and characterization checkpoint. The NMR of the iodoalanine precursor should confirm the replacement of the hydroxyl group. The MS of the Boc-Dmt-OMe intermediate confirms the successful coupling. The final HPLC purity assay validates the entire process.

-

Potential Pitfalls and Troubleshooting:

-

Low Yield in Negishi Coupling: This can be due to inactive zinc dust or degradation of the palladium catalyst. Ensure the zinc is freshly activated and that the reaction is performed under strictly inert conditions. Homocoupling of the aryl iodide is a potential side reaction if the transmetalation is slow.[11]

-

Incomplete Hydrolysis: If the saponification stalls, gently warming the reaction mixture or adding a co-solvent like methanol can improve solubility and drive the reaction to completion.

-

Racemization: While the described synthesis is unlikely to cause significant racemization at the α-carbon, it is good practice to verify the enantiomeric purity of the final product using a chiral HPLC method, especially for GMP (Good Manufacturing Practice) applications.[12]

-

Conclusion

The synthesis of Boc-Dmt-OH via a microwave-assisted Negishi coupling is a robust and efficient method for producing this valuable unnatural amino acid. By understanding the rationale behind each step and employing rigorous analytical characterization, researchers can confidently synthesize high-purity Boc-Dmt-OH, enabling the development of novel peptides and therapeutics with enhanced properties. This guide provides the necessary protocols and expert insights to achieve this goal, ensuring both scientific integrity and successful experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 3. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of Sterically Hindered Tyrosine Analogs

Abstract

Sterically hindered tyrosine analogs represent a pivotal class of synthetic amino acids engineered to modulate the fundamental physicochemical properties inherent to the natural tyrosine residue. By introducing bulky substituents, typically at the ortho positions of the phenolic ring, researchers can systematically alter acidity, redox potential, and hydrophobicity. These modifications have profound implications, offering strategic advantages in drug design, peptide synthesis, and chemical biology. For instance, steric shielding can block enzymatic metabolism, enhance antioxidant activity, and fine-tune molecular interactions. This guide provides an in-depth exploration of these modulated properties, details the experimental methodologies for their characterization, and discusses their functional consequences in contemporary research and development.

Section 1: The Rationale for Steric Hindrance in Tyrosine Analogs

L-tyrosine is a cornerstone amino acid, participating in a vast array of biological processes. Its phenolic hydroxyl group is a fulcrum of activity—acting as a hydrogen bond donor/acceptor, a site for phosphorylation in signaling cascades, and a redox-active center susceptible to oxidation. However, these same reactive properties can be liabilities in therapeutic design, leading to rapid metabolism or off-target effects.

The introduction of sterically bulky groups, such as tert-butyl or isopropyl moieties, at the 3 and 5 positions of the phenyl ring creates a molecular shield around the hydroxyl group.[1][2] This "hindered" environment is the key to unlocking new functionalities:

-

Metabolic Stability: The bulky groups can physically block the active sites of metabolic enzymes like Cytochrome P450s, which are known to hydroxylate the aromatic ring of tyrosine, thereby increasing the in vivo half-life of peptide-based drugs.[3][4]

-

Modulated Reactivity: Steric hindrance directly influences the reactivity of the phenolic proton and the stability of the resulting phenoxyl radical, altering the analog's pKa and redox potential.[5]

-

Enhanced Antioxidant Properties: Hindered phenols are exceptionally effective as primary antioxidants.[6][7] The bulky substituents stabilize the phenoxyl radical formed upon scavenging a free radical, preventing it from engaging in deleterious side reactions and effectively terminating oxidative chain reactions.[1][8]

-

Controlled Intermolecular Interactions: The physical shield can prevent or weaken hydrogen bonding, a feature that can be exploited to control peptide conformation and receptor-ligand binding specificity.

This strategic modification has given rise to a new chemical space for designing peptides and small molecules with enhanced stability, bioavailability, and novel mechanisms of action.[9][10]

Section 2: Core Physicochemical Properties & Their Modulation

The introduction of bulky alkyl groups ortho to the hydroxyl moiety systematically alters the electronic and physical environment of the tyrosine side chain. These changes manifest in measurable shifts in several key physicochemical parameters.

Acidity (pKa) of the Phenolic Hydroxyl Group

The pKa of the phenolic hydroxyl group dictates its ionization state at physiological pH, which is critical for its role in electrostatic interactions and hydrogen bonding. For native L-tyrosine, the phenolic pKa is approximately 10.1.[11][12]

Introducing bulky alkyl groups tends to slightly increase the pKa. This is primarily due to two factors:

-

Solvent Shell Disruption: The bulky groups disrupt the organized solvation shell of water molecules that would typically stabilize the negatively charged phenolate anion upon deprotonation. This destabilization makes the proton's removal less favorable, thus raising the pKa.

-

Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly increase the electron density on the ring and the oxygen atom, making the proton less acidic.

Redox Potential

Tyrosine is susceptible to one-electron oxidation, forming a tyrosyl radical. This process is central to its function in various enzymes but also represents a pathway for oxidative damage. Sterically hindered phenols are designed to be potent antioxidants by modulating this very property.[1][2][6]

The bulky ortho-substituents stabilize the resulting phenoxyl radical through hyperconjugation and steric protection, which prevents radical-radical dimerization. This stabilization makes the initial oxidation (the donation of a hydrogen atom to a free radical) more favorable, resulting in a lower oxidation potential compared to unhindered phenols.[5][13][14] This enhanced ability to donate a hydrogen atom and form a stable, unreactive radical is the hallmark of an efficient free-radical scavenger.[8]

Hydrophobicity (LogP / LogD)

Hydrophobicity is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified as the logarithm of the partition coefficient (LogP) between octanol and water.

Native L-tyrosine is considered amphipathic; the aromatic ring is hydrophobic, while the hydroxyl group and the amino acid backbone are hydrophilic, resulting in a LogP value of approximately -2.26.[11][12][15][16] The addition of bulky, nonpolar alkyl groups (like tert-butyl) significantly increases the nonpolar surface area of the molecule. This leads to a substantial increase in hydrophobicity and, consequently, a higher LogP value. For example, Fmoc-L-Tyr(tBu)-OH, a protected version used in synthesis, has a calculated XLogP3 of 5.6.[17] This increased lipophilicity can enhance membrane permeability but may also lead to reduced aqueous solubility if not balanced by other polar groups.

Comparative Data Summary

The following table summarizes the expected shifts in physicochemical properties when moving from natural L-tyrosine to a common sterically hindered analog like 3,5-di-tert-butyl-tyrosine.

| Property | L-Tyrosine | Sterically Hindered Analog (e.g., 3,5-di-tert-butyl-tyrosine) | Rationale for Change |

| Phenolic pKa | ~10.1[11][12] | > 10.1 (Slightly Higher) | Disruption of phenolate solvation; weak electron-donating effect of alkyl groups. |

| Redox Potential | Higher | Lower | Steric and electronic stabilization of the resulting phenoxyl radical.[5] |

| Hydrophobicity (LogP) | ~-2.26 (Hydrophilic/Amphipathic)[11][12] | Significantly > 0 (Hydrophobic) | Addition of large, nonpolar alkyl groups increases lipid-like character.[18] |

| Hydrogen Bonding | Strong Donor/Acceptor | Weakened/Inhibited | Physical blocking of the hydroxyl group by bulky substituents. |

Section 3: Experimental Methodologies for Characterization

Accurate characterization of these physicochemical properties is essential for rational drug design. The following section outlines standard, self-validating protocols for determining pKa, redox potential, and hydrophobicity.

Workflow for pKa Determination via UV-Vis Spectrophotometry

This method leverages the fact that the protonated phenol and the deprotonated phenoxide ion have distinct UV absorbance spectra.[19] By monitoring the change in absorbance as a function of pH, one can determine the pKa.[20][21]

Diagram: Workflow for Spectrophotometric pKa Determination

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Protocol:

-

Preparation: Prepare a 10 mM stock solution of the tyrosine analog in DMSO. Prepare a series of buffers (e.g., phosphate, borate) with known pH values ranging from 3 to 12, ensuring a constant ionic strength.[20]

-

Sample Loading: In a 96-well UV-transparent microplate, add a fixed volume of each buffer. To each well, add a small, constant volume of the analog stock solution (e.g., 2 µL into 198 µL buffer) to achieve the desired final concentration. Include buffer-only blanks.

-

Measurement: Use a plate reader to record the UV-Vis spectrum (e.g., 230-500 nm) for every well.[19][20]

-

Data Analysis:

-

Subtract the blank absorbance from each sample spectrum.

-

Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

-

Plot the absorbance at this wavelength against the corresponding pH of each buffer.

-

Fit the resulting data to the Henderson-Hasselbalch equation or a standard sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa.[22][23]

-

Causality Insight: The shift in λmax occurs because the electronic structure of the chromophore (the phenyl ring) is altered upon deprotonation of the hydroxyl group. The resulting phenoxide has a different electron distribution, leading to a change in the energy required for π→π transitions, which is observed as a shift in the absorbance spectrum.*

Workflow for Redox Potential Measurement via Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. It provides information about the potential at which these reactions occur.[24] For hindered phenols, we are primarily interested in the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.[5][25]

Diagram: Workflow for Cyclic Voltammetry

Caption: Workflow for measuring redox potential using cyclic voltammetry.

Detailed Protocol:

-

Preparation: Dissolve the analog in an appropriate solvent, typically acetonitrile or dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.[26]

-

Cell Assembly: Set up a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for 10-15 minutes, as dissolved oxygen is electroactive.

-

Immerse the electrodes in the solution.

-

Apply a linear potential sweep using a potentiostat, scanning from a non-reactive potential (e.g., 0 V) to a potential sufficient to oxidize the phenol (e.g., +1.5 V) and then sweeping back.[24][27]

-

-

Data Analysis: The output is a voltammogram, a plot of current vs. potential. The potential at the peak of the oxidative wave is the anodic peak potential (Epa). A lower Epa indicates the compound is easier to oxidize.[24]

Causality Insight: The process is typically irreversible for phenols, meaning a corresponding reduction peak on the reverse scan is often absent or diminished.[27] This is because the initially formed phenoxyl radical undergoes rapid follow-up chemical reactions (e.g., dimerization or reaction with the solvent), preventing its reduction back to the phenol on the timescale of the CV experiment.

Workflow for Hydrophobicity (LogP) Determination via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[28][29] It operates on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its hydrophobicity.[30]

Diagram: Workflow for RP-HPLC LogP Determination

Caption: Workflow for estimating LogP using RP-HPLC.

Detailed Protocol:

-

Calibration:

-

Prepare a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the analog.

-

Using a C18 RP-HPLC column and an isocratic mobile phase (e.g., methanol/water mixture), inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.

-

Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

-

Plot the known LogP values of the standards against their corresponding log(k) values. This should yield a linear calibration curve.[31]

-

-

Sample Measurement: Inject the tyrosine analog under the identical HPLC conditions and record its retention time.

-

Calculation: Calculate log(k) for the analog and use the linear equation from the calibration curve to determine its experimental LogP value.[31]

Causality Insight: The C18 (octadecyl) stationary phase is highly nonpolar. Hydrophobic molecules have a greater affinity for this phase than for the more polar mobile phase. Therefore, more hydrophobic compounds spend more time interacting with the stationary phase and elute later, resulting in a longer retention time and a larger capacity factor (k).

Section 4: Implications in Drug Discovery and Chemical Biology

The ability to fine-tune these core physicochemical properties has direct and powerful consequences for molecular design.

-

Designing Metabolically Robust Peptides: One of the primary hurdles in peptide drug development is rapid clearance by metabolic enzymes.[3] Cytochrome P450 enzymes, particularly CYP2D6, are known to metabolize tyrosine.[4] By incorporating a 3,5-disubstituted tyrosine analog, the bulky groups act as "bumpers," preventing the peptide from fitting into the enzyme's active site. This steric blockade significantly reduces metabolic degradation, prolonging the therapeutic's circulation time and efficacy.

-

Engineering Selective Kinase Inhibitors: Tyrosine kinases are crucial targets in oncology. The hydroxyl group of tyrosine is the site of phosphorylation. While many inhibitors target the ATP-binding site, designing substrate-mimicking peptides is another strategy. Using a sterically hindered analog can prevent phosphorylation by physically blocking the kinase's access to the hydroxyl group. This allows for the design of highly specific inhibitors or probes that can bind to a kinase without being processed, serving as valuable tools for studying enzyme function.[32]

-

Creating Superior Antioxidants: In conditions associated with high oxidative stress, hindered phenols can act as potent therapeutic agents.[33] Their lower redox potential and the formation of a stable, non-propagating radical make them highly efficient at neutralizing reactive oxygen species (ROS) like peroxyl radicals.[1][2][8] This principle is widely used not only in pharmaceuticals but also as stabilizers in polymers and foods to prevent oxidative degradation.[6][7]

Section 5: Conclusion

Sterically hindered tyrosine analogs are far more than simple derivatives; they are precision tools for molecular engineering. By strategically introducing bulky substituents, researchers gain direct control over the fundamental physicochemical properties of the tyrosine side chain. This control allows for the rational design of molecules with enhanced metabolic stability, tailored reactivity, and superior antioxidant capacity. The experimental workflows detailed herein provide a robust framework for characterizing these properties, enabling scientists to validate their designs and accelerate the development of next-generation therapeutics, advanced materials, and novel biological probes.

References

- 1. vinatiorganics.com [vinatiorganics.com]

- 2. vinatiorganics.com [vinatiorganics.com]

- 3. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2D6 - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 8. nbinno.com [nbinno.com]

- 9. scienmag.com [scienmag.com]

- 10. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Radical pairs in redox reactions involving sterically hindered quinones and phenols - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 14. RUSSIAN CHEMICAL REVIEWS | Semantic Scholar [semanticscholar.org]

- 15. echemi.com [echemi.com]

- 16. biology.stackexchange.com [biology.stackexchange.com]

- 17. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 22. hi-tec.tripod.com [hi-tec.tripod.com]

- 23. ishigirl.tripod.com [ishigirl.tripod.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. lejpt.academicdirect.org [lejpt.academicdirect.org]

- 28. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 32. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characterization through various spectroscopic techniques.

Introduction

This compound is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and peptide research. The incorporation of dimethyl groups on the tyrosine ring and the presence of benzyl and Boc protecting groups make it a valuable building block for creating sterically hindered peptides and peptidomimetics with unique conformational properties. Accurate spectroscopic characterization is paramount to confirm its chemical identity and purity, ensuring its suitability for downstream applications in drug discovery and development.

This guide will delve into the multi-faceted spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the experimental protocols, present the acquired data, and provide a thorough interpretation of the results, underscoring the rationale behind the experimental choices and the significance of the spectroscopic features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall molecular framework.

A. Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic and aliphatic regions of this molecule.

-

For ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

-

For ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

B. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H (Benzyl) |

| 6.90 | s | 2H | Ar-H (Tyrosine ring) |

| 5.05 | s | 2H | O-CH ₂-Ph |

| 4.50 | d | 1H | NH -Boc |

| 4.30 | m | 1H | α-CH |

| 3.10, 2.90 | m, m | 2H | β-CH ₂ |

| 2.20 | s | 6H | Ar-CH ₃ x 2 |

| 1.45 | s | 9H | C(CH ₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.45 - 6.90 ppm): The multiplet between δ 7.45 and 7.30 ppm corresponds to the five protons of the benzyl group's phenyl ring. The singlet at δ 6.90 ppm integrates to two protons and is characteristic of the two equivalent aromatic protons on the 2,6-dimethyl-substituted tyrosine ring.

-

Benzylic and Amide Protons (δ 5.05 - 4.50 ppm): The singlet at δ 5.05 ppm is assigned to the two benzylic protons (O-CH₂-Ph), indicating their chemical equivalence. The doublet at δ 4.50 ppm is attributed to the amide proton (NH) of the Boc protecting group, with the splitting arising from coupling to the adjacent α-proton.

-

Aliphatic Region (δ 4.30 - 1.45 ppm): The multiplet at δ 4.30 ppm corresponds to the α-proton of the amino acid backbone. The two multiplets at δ 3.10 and 2.90 ppm are assigned to the diastereotopic β-protons. The sharp singlet at δ 2.20 ppm, integrating to six protons, confirms the presence of the two methyl groups on the tyrosine ring. The most upfield and intense singlet at δ 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Caption: Workflow for Mass Spectrometry analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

A. Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

2. Instrumentation and Parameters:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

B. Infrared Spectroscopy Data

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | N-H stretch (Amide) |

| 3100-2900 | Medium | C-H stretch (Aromatic & Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1685 | Strong | C=O stretch (Boc) |

| 1600, 1495 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Ether) |

| 1160 | Strong | C-O stretch (Boc) |

Interpretation of the IR Spectrum:

-

The broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group in the Boc protecting group.

-

The bands in the 3100-2900 cm⁻¹ region are due to the C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule.

-

The two strong absorption bands at 1710 cm⁻¹ and 1685 cm⁻¹ are assigned to the carbonyl stretching vibrations of the carboxylic acid and the Boc group, respectively.

-

The absorptions at 1600 and 1495 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

-

The strong bands at 1250 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-O stretching vibrations of the benzyl ether and the Boc group, respectively.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating confirmation of its chemical structure. The ¹H and ¹³C NMR data establish the precise connectivity of the atoms, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy further corroborates the presence of the key functional groups. This detailed characterization is an indispensable step in ensuring the quality and reliability of this important building block for its use in peptide synthesis and drug discovery.

The Strategic Incorporation of 2',6'-Dimethyl-L-Tyrosine: A Paradigm Shift in Peptide Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics is a frontier of modern medicinal chemistry, demanding innovative strategies to overcome inherent limitations such as poor metabolic stability and conformational ambiguity. The incorporation of unnatural amino acids has emerged as a powerful tool to modulate the pharmacological properties of peptides. Among these, 2',6'-dimethyl-L-tyrosine (Dmt) has distinguished itself as a particularly impactful modification. This technical guide provides a comprehensive overview of the biological significance of incorporating Dmt into peptide scaffolds. We will delve into the profound effects of this single amino acid substitution on conformational dynamics, receptor affinity, functional activity, and enzymatic stability. Through a detailed exploration of the well-established Dmt-Tic pharmacophore in opioid research and a survey of its broader potential, this guide will equip researchers with the foundational knowledge to leverage Dmt as a strategic tool in the development of next-generation peptide therapeutics.

Introduction: The Imperative for Unnatural Amino Acids in Peptide Drug Discovery

Peptides offer a compelling therapeutic modality due to their high specificity and potency.[1] However, their clinical translation is often hampered by rapid enzymatic degradation and a lack of defined secondary structure in solution, which can lead to diminished receptor affinity and unpredictable pharmacological profiles.[1] To surmount these challenges, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids. These synthetic building blocks, not found in the canonical set of twenty proteinogenic amino acids, can introduce novel chemical functionalities and steric constraints, thereby enhancing the druglike properties of peptides.[2]

2',6'-Dimethyl-L-tyrosine (Dmt) is a prime example of a strategically designed unnatural amino acid that has had a transformative impact on peptide science, particularly in the field of opioid research.[2][3] This guide will explore the multifaceted biological significance of Dmt, from its fundamental influence on peptide conformation to its dramatic modulation of receptor interaction and in vivo stability.

The Physicochemical Impact of 2',6'-Dimethyl-L-Tyrosine Incorporation

The unique properties of Dmt stem from the addition of two methyl groups to the ortho positions of the tyrosine phenolic ring. These seemingly minor additions have profound consequences for the peptide's overall structure and function.

Steric Hindrance and Conformational Control

The primary effect of the 2',6'-dimethyl substitution is the introduction of significant steric hindrance around the chi1 (χ1) and chi2 (χ2) dihedral angles of the amino acid side chain. This steric bulk severely restricts the rotational freedom of the Dmt side chain, effectively locking it into a preferred orientation. This conformational constraint can, in turn, influence the local backbone conformation of the peptide, pre-organizing it into a bioactive conformation for receptor binding. This reduction in conformational entropy upon binding is hypothesized to contribute to the observed increases in binding affinity.[2]

Enhanced Hydrophobicity

The addition of two methyl groups increases the hydrophobicity of the tyrosine side chain. This can lead to enhanced interactions with hydrophobic pockets within a receptor's binding site. Furthermore, increased lipophilicity can, in some cases, improve a peptide's ability to cross cellular membranes, although this is highly dependent on the overall sequence and structure of the peptide.

Biological Consequences of Dmt Incorporation: A Deeper Dive

The structural and chemical alterations induced by Dmt translate into significant and often dramatic changes in the biological activity of a peptide.

Enhanced Receptor Affinity and Selectivity

One of the most well-documented effects of Dmt incorporation is a substantial increase in binding affinity for G protein-coupled receptors (GPCRs), particularly opioid receptors. This is often attributed to the aforementioned conformational pre-organization and enhanced hydrophobic interactions. The substitution of the N-terminal tyrosine with Dmt in various opioid peptides has been shown to increase affinity for both mu (µ) and delta (δ) opioid receptors by orders of magnitude.[3][4]

| Peptide | Native Ligand (Tyr¹) Kᵢ (nM) | Dmt¹ Analog Kᵢ (nM) | Receptor | Fold Increase in Affinity | Reference |

| DALDA | 1.69 | 0.143 | Rat MOR | ~12 | [4] |

| H-Dmt-Tic-Asp*-Bid | Potent δ Antagonist | 0.12 (IC₅₀) | Mouse Vas Deferens (δ) | N/A (Switch to Agonist) | [2][5] |

| Deltorphin B | 0.53 (IC₅₀) | 0.32 (IC₅₀) | Mouse Vas Deferens (δ) | ~1.7 | [2][5] |

Table 1: Comparative receptor binding affinities of native tyrosine-containing peptides and their 2',6'-dimethyl-L-tyrosine analogs.

Modulation of Agonist/Antagonist Activity: The Dmt-Tic Pharmacophore

Perhaps the most striking illustration of Dmt's influence is its role in the Dmt-Tic pharmacophore, where Tic stands for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The dipeptide H-Dmt-Tic-OH is an exceptionally potent and selective δ-opioid receptor antagonist.[3] However, subtle modifications to the C-terminus of this dipeptide can dramatically switch its activity from a potent antagonist to a potent agonist.[3] This remarkable functional metamorphosis underscores the critical role of the Dmt residue in orienting the peptide in the receptor binding pocket, thereby dictating the conformational changes in the receptor that lead to either activation (agonism) or blockade (antagonism).

Increased Enzymatic Stability

A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract.[1] The incorporation of Dmt can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic cleavage. For example, Dmt-containing analogs have demonstrated enhanced stability in rat brain homogenates and against specific enzymes like aminopeptidase-M.[2] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dmt-Containing Peptides

The incorporation of Dmt into a peptide sequence is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.[6][7]

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the first Fmoc-protected amino acid. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF and isopropanol (IPA) to remove residual piperidine and byproducts.

-

Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Dmt(tBu)-OH (typically 4 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU (3.8-4 equivalents) and a base like diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. The tert-butyl (tBu) group protects the phenolic hydroxyl of Dmt.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative test indicates the absence of free primary amines).

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group on Dmt).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Enzymatic Stability Assay in Human Serum

This protocol provides a framework for assessing the stability of a Dmt-containing peptide in human serum.[8][9]

Materials:

-

Dmt-containing peptide and its native (Tyr-containing) counterpart.

-

Human serum (commercially available).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v).

-

Acetonitrile (ACN) with 0.1% TFA.

-

Water with 0.1% TFA.

-

RP-HPLC system with a C18 column.

-

Mass spectrometer.

Step-by-Step Methodology:

-

Peptide Stock Solutions: Prepare 1 mM stock solutions of the Dmt-peptide and the native peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

-

Incubation: In separate microcentrifuge tubes, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM. A typical ratio is 1:1 (v/v) of peptide solution to serum.

-

Time Points: Incubate the samples at 37°C with gentle agitation. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction tube.

-

Quenching the Reaction: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% TCA (e.g., 20 µL), to the aliquot. This will precipitate the serum proteins.

-

Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant by RP-HPLC.

-

Quantification: Monitor the disappearance of the peak corresponding to the intact peptide over time. The peak area is proportional to the peptide concentration.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t½) of the peptide in serum can be calculated using a one-phase decay model.

-

Fragment Identification (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Beyond Opioids: The Untapped Potential of Dmt

While the majority of research on Dmt has been concentrated in the opioid field, the fundamental principles of its action—conformational constraint and enzymatic shielding—are broadly applicable to other peptide systems. There is emerging interest in exploring the use of Dmt in other therapeutic areas, such as in the design of novel antimicrobial peptides and ligands for other GPCRs. The lessons learned from the extensive studies on opioid peptides provide a strong foundation for the rational design of Dmt-containing peptides with improved properties for a wide range of biological targets.

Conclusion

The incorporation of 2',6'-dimethyl-L-tyrosine represents a powerful and validated strategy in peptide medicinal chemistry. Its ability to enforce conformational rigidity, enhance receptor affinity, modulate functional activity, and improve metabolic stability makes it an invaluable tool for overcoming the traditional limitations of peptide-based drugs. The well-documented success of Dmt in the development of potent and selective opioid receptor ligands serves as a compelling case study and a roadmap for its application in other therapeutic arenas. As the demand for novel and effective peptide therapeutics continues to grow, the strategic use of Dmt is poised to play an increasingly important role in the design and optimization of the next generation of peptide medicines.

References

- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids in Protein Engineering and Drug Discovery

Introduction: Expanding the Proteomic Alphabet

For billions of years, life has constructed its molecular machinery from a standard set of twenty proteinogenic amino acids. This canonical alphabet, while remarkably versatile, imposes inherent limitations on the chemical and physical properties of proteins. The dawn of synthetic biology has ushered in a transformative era where we can purposefully expand this genetic code, enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins.[1][2] These novel building blocks, not found in natural polypeptide chains, introduce a vast array of functionalities, revolutionizing our ability to probe, manipulate, and create proteins with enhanced or entirely new properties.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of UAA incorporation, with a particular focus on its profound impact on protein engineering and the discovery of next-generation therapeutics.

Part 1: The Foundation - Methods for Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs into a growing polypeptide chain is a sophisticated process that requires hijacking and reprogramming the cell's translational machinery.[2] The most established and widely used method is genetic code expansion , which relies on the introduction of an orthogonal translation system (OTS).[5] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs.[1][6][7]

The Orthogonal System: A Tale of Two Molecules

The core of genetic code expansion lies in the creation of a "mutually orthogonal" aaRS/tRNA pair.[7][8] This orthogonality ensures that the engineered synthetase specifically charges the engineered tRNA with the desired UAA, and not with any of the 20 canonical amino acids.[7] Conversely, the host's endogenous synthetases do not recognize the orthogonal tRNA.[7] This prevents the misincorporation of natural amino acids at the target site and the mis-charging of the orthogonal tRNA with endogenous amino acids.

The most commonly used orthogonal pairs are derived from archaea, such as Methanocaldococcus jannaschii, for use in bacteria like E. coli and in mammalian cells.[9][10][11] The inherent differences in tRNA recognition elements between archaea and bacteria/eukaryotes provide a natural starting point for engineering orthogonality.

Repurposing Codons: The Rise of the Amber Suppressor

To direct the incorporation of the UAA at a specific position within a protein, a unique codon is required.[9] The most common strategy is to repurpose a stop codon, a process known as nonsense suppression .[9][12] The amber stop codon (UAG) is the least frequently used stop codon in many organisms, making it the preferred target for reassignment.[2][9][13]

The engineered orthogonal tRNA is designed with an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA).[2] When the ribosome encounters the UAG codon, instead of terminating translation, the charged orthogonal tRNA binds and delivers the UAA, allowing the polypeptide chain to continue growing.[9][14]

References

- 1. addgene.org [addgene.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement | MDPI [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 12. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 13. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Boc and Benzyl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Immediate Release

[City, State] – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity and biologically active peptides. This technical guide provides an in-depth exploration of the pivotal roles of the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) protecting groups, a classic combination that has laid the foundation for modern solid-phase peptide synthesis (SPPS).[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, presents comparative quantitative data, and visualizes the logical workflows inherent to the Boc/Bzl strategy.

The Imperative of Protecting Groups in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the sequential formation of amide bonds between amino acids.[2] To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[][4][5] The choice of protecting groups is a critical decision that dictates the overall synthetic strategy.[1] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not affect other protecting groups or the integrity of the peptide chain.[1][4]

The Boc group, for the temporary protection of the α-amino group, and benzyl-based groups, for the "permanent" protection of side chains, form the basis of the renowned Boc/Bzl strategy in SPPS, pioneered by R.B. Merrifield.[1][6]

The Chemistry of Boc and Benzyl Protecting Groups

The Boc Group: A Transient Shield for the α-Amino Function

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][7] Its steric bulk and electronic properties render it stable to the basic and nucleophilic conditions encountered during peptide coupling.[1][7]

-

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][8][9] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1][9]

-

Deprotection: The removal of the Boc group is a critical step in SPPS and is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[9][10][11] The mechanism involves the protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[][9]

The Benzyl Group: A Semi-Permanent Safeguard for Side Chains

Benzyl-based protecting groups (Bzl) are employed for the "permanent" protection of reactive amino acid side chains.[12] These groups are stable to the repetitive TFA treatments used for Boc deprotection.[13]

-

Protection: Benzyl groups are typically introduced as ethers, esters, or through N-alkylation on the side chains of amino acids like Serine, Threonine, Tyrosine, Aspartic Acid, Glutamic Acid, and Cysteine.

-

Deprotection: The cleavage of benzyl groups requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][14] An alternative and milder method for benzyl group removal is catalytic transfer hydrogenation.[15][16][17][18]

The "Orthogonal" Boc/Bzl Strategy

In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[7][12] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[1][4][12] The Boc group is labile to moderate acids like TFA, while benzyl groups require much stronger acids like HF for cleavage.[1][14] This differential lability is the cornerstone of the Boc/Bzl protection scheme.[10]

Logical Workflow of Boc/Bzl Solid-Phase Peptide Synthesis

The Boc SPPS workflow is a cyclical process involving deprotection, neutralization, and coupling.[10] This cycle is repeated until the desired peptide sequence is assembled.[10]

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Stability Profile and Side Reactions

Boc Group Stability and Potential Side Reactions

The Boc group is stable under basic and nucleophilic conditions.[7] However, its acid lability requires careful control. During deprotection, the tert-butyl cation formed can lead to side reactions, particularly with nucleophilic residues like Tryptophan, Cysteine, and Methionine.[12] The use of scavengers, such as dithioethane (DTE), is recommended to prevent these side reactions.[12][19]

Benzyl Group Stability and Potential Side Reactions